molecular formula C14H18O4 B13019765 Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13019765
M. Wt: 250.29 g/mol
InChI Key: XEYLIRQIPZCEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a methoxyphenyl group, and a keto group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(5-ethyl-2-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, affecting biochemical pathways and physiological processes.

Comparison with Similar Compounds

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(3-ethyl-2-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(5-methyl-2-methoxyphenyl)-3-oxopropanoate

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring

Biological Activity

Ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature regarding its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of oxo esters, characterized by the presence of a methoxy group and an ethyl substituent on the aromatic ring. The synthesis typically involves reactions between ethyl benzoylacetate derivatives and various acyl chlorides under specific conditions to yield the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have shown efficacy against various strains of bacteria and fungi. A study demonstrated that certain synthesized derivatives effectively inhibited the growth of pathogenic bacteria, suggesting a potential role in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, derivatives have been tested against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results revealed that some derivatives significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents. For example, one study reported a derivative with an IC50 value comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the aromatic ring and substituent positions can dramatically influence potency and selectivity. Research has shown that specific substitutions enhance activity against target cells while minimizing cytotoxic effects on normal cells.

Modification Effect on Activity
Para-substituted groupsIncreased potency against cancer cells
Electron-withdrawing groupsEnhanced selectivity for bacterial targets
Alkyl substitutionsImproved solubility but variable activity

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives of this compound for their antibacterial properties against E. coli and S. aureus. Results indicated that some compounds exhibited MIC values as low as 10 µg/mL, demonstrating promising antibacterial activity .
  • Cancer Cell Line Testing : In a comparative study, derivatives were tested against MCF-7 and HEPG-2 cell lines using the MTT assay. One compound showed an IC50 value of 15 µM against MCF-7 cells, indicating significant anticancer potential compared to controls .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 3-(5-ethyl-2-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H18O4/c1-4-10-6-7-13(17-3)11(8-10)12(15)9-14(16)18-5-2/h6-8H,4-5,9H2,1-3H3

InChI Key

XEYLIRQIPZCEBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.